molecular formula C10H13N3O3S B4123636 1-(2-Methoxyethyl)-3-(2-nitrophenyl)thiourea

1-(2-Methoxyethyl)-3-(2-nitrophenyl)thiourea

Cat. No.: B4123636
M. Wt: 255.30 g/mol
InChI Key: BVSYRHNILNUDFX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N’-(2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 2-methoxyethyl group and a 2-nitrophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-(2-nitrophenyl)thiourea typically involves the reaction of 2-nitroaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-(2-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thioureas with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-(2-nitrophenyl)thiourea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group could play a role in binding to specific molecular targets, while the thiourea group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Lacks the methoxyethyl and nitro groups, making it less versatile.

    N-(2-methoxyethyl)thiourea: Lacks the nitrophenyl group, which may reduce its reactivity.

    N-(2-nitrophenyl)thiourea: Lacks the methoxyethyl group, affecting its solubility and reactivity.

Uniqueness

N-(2-methoxyethyl)-N’-(2-nitrophenyl)thiourea is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which impart distinct chemical properties and potential applications. The combination of these groups allows for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-16-7-6-11-10(17)12-8-4-2-3-5-9(8)13(14)15/h2-5H,6-7H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYRHNILNUDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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